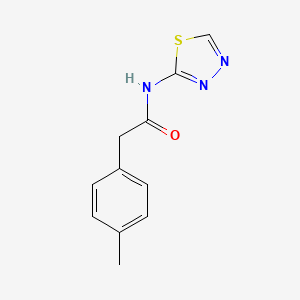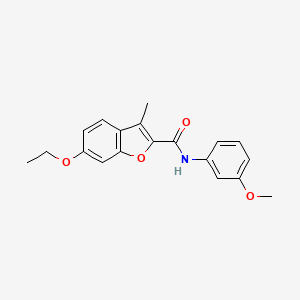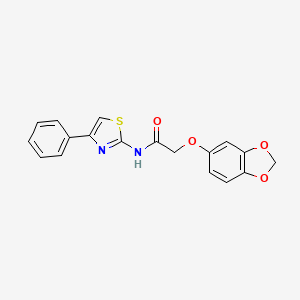
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a benzisoxazole ring, and a trimethoxybenzoate moiety.
Preparation Methods
The synthesis of 3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate involves several steps. One common method includes the use of copper-catalyzed cross-coupling reactions . These reactions are essential for forming carbon-carbon bonds and are widely used in organic synthesis. The reaction conditions typically involve the use of copper-based catalysts, which are preferred due to their lower toxicity, cost-effectiveness, and high catalytic activity .
Chemical Reactions Analysis
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organometallic reagents, cyanation agents, and alkynylation agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cross-coupling reactions can lead to the formation of complex organic molecules with multiple functional groups .
Scientific Research Applications
This compound has potential applications in several scientific research fields. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, it has industrial applications, including its use in the development of new materials and environmental research.
Mechanism of Action
Comparison with Similar Compounds
3-(2-Fluorobenzyl)-1,2-benzisoxazol-6-yl 3,4,5-trimethoxybenzoate can be compared with other similar compounds, such as 2-[(2-Fluorobenzyl)amino]-2-oxoethyl 3,4,5-trimethoxybenzoate . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H20FNO6 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
[3-[(2-fluorophenyl)methyl]-1,2-benzoxazol-6-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C24H20FNO6/c1-28-21-11-15(12-22(29-2)23(21)30-3)24(27)31-16-8-9-17-19(26-32-20(17)13-16)10-14-6-4-5-7-18(14)25/h4-9,11-13H,10H2,1-3H3 |
InChI Key |
HNXFFBMVFFNSER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=NO3)CC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-(6-chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B11166492.png)
![N-benzyl-2-{[(4-fluorophenyl)acetyl]amino}benzamide](/img/structure/B11166496.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylpentanamide](/img/structure/B11166506.png)
![3-[(4-chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11166512.png)
![2-(phenylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11166523.png)

![methyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B11166538.png)


![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11166549.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166571.png)
![3-methoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11166574.png)
![N-(4-methylbenzyl)-2-({[3-(propanoylamino)phenyl]carbonyl}amino)benzamide](/img/structure/B11166582.png)
